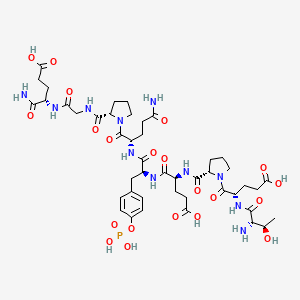
H-Thr-Glu-Pro-Glu-Tyr(PO3H2)-Gln-Pro-Gly-Glu-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound H-Thr-Glu-Pro-Glu-Tyr(PO3H2)-Gln-Pro-Gly-Glu-NH2 is a synthetic peptide. Peptides are short chains of amino acids linked by peptide bonds. This particular peptide contains a sequence of amino acids including threonine, glutamic acid, proline, tyrosine (phosphorylated), glutamine, and glycine. The phosphorylation of tyrosine is a significant modification that can affect the peptide’s function and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Thr-Glu-Pro-Glu-Tyr(PO3H2)-Gln-Pro-Gly-Glu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired sequence is complete.
Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of peptides like This compound is scaled up using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, improving efficiency and yield. The process involves rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product’s purity.
化学反应分析
Types of Reactions
H-Thr-Glu-Pro-Glu-Tyr(PO3H2)-Gln-Pro-Gly-Glu-NH2: can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine or cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Specific amino acids can be substituted with others to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution Reagents: Amino acid derivatives, coupling agents like HATU or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.
科学研究应用
H-Thr-Glu-Pro-Glu-Tyr(PO3H2)-Gln-Pro-Gly-Glu-NH2: has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein-protein interactions and phosphorylation effects.
Cell Biology: Employed in cell signaling studies, particularly those involving phosphorylation pathways.
Medicine: Investigated for its potential therapeutic effects, such as modulating immune responses or acting as a biomarker.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用机制
The mechanism of action of H-Thr-Glu-Pro-Glu-Tyr(PO3H2)-Gln-Pro-Gly-Glu-NH2 involves its interaction with specific molecular targets. The phosphorylated tyrosine residue can mimic phosphorylation sites in proteins, allowing the peptide to interact with kinases, phosphatases, and other signaling molecules. This interaction can modulate various cellular pathways, influencing processes like cell growth, differentiation, and apoptosis.
相似化合物的比较
Similar Compounds
H-Asn-Pro-Glu-Tyr(PO3H2)-OH: Another phosphorylated peptide with similar applications in research.
H-Thr-Glu-Pro-Glu-Tyr-Gln-Pro-Gly-Glu-NH2: A non-phosphorylated version of the peptide.
Uniqueness
The uniqueness of H-Thr-Glu-Pro-Glu-Tyr(PO3H2)-Gln-Pro-Gly-Glu-NH2 lies in its specific sequence and the presence of a phosphorylated tyrosine residue. This modification can significantly alter the peptide’s biological activity and interactions, making it a valuable tool in studying phosphorylation-dependent processes.
属性
IUPAC Name |
(4S)-5-amino-4-[[2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H66N11O21P/c1-22(57)37(47)43(71)53-28(13-17-36(64)65)45(73)56-19-3-5-31(56)42(70)51-26(12-16-35(62)63)39(67)54-29(20-23-6-8-24(9-7-23)77-78(74,75)76)40(68)52-27(10-14-32(46)58)44(72)55-18-2-4-30(55)41(69)49-21-33(59)50-25(38(48)66)11-15-34(60)61/h6-9,22,25-31,37,57H,2-5,10-21,47H2,1H3,(H2,46,58)(H2,48,66)(H,49,69)(H,50,59)(H,51,70)(H,52,68)(H,53,71)(H,54,67)(H,60,61)(H,62,63)(H,64,65)(H2,74,75,76)/t22-,25+,26+,27+,28+,29+,30+,31+,37+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZJMEIPRBWBDI-AEJKTUEUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OP(=O)(O)O)C(=O)NC(CCC(=O)N)C(=O)N3CCCC3C(=O)NCC(=O)NC(CCC(=O)O)C(=O)N)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OP(=O)(O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N3CCC[C@H]3C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H66N11O21P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1128.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
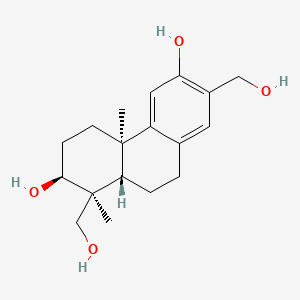
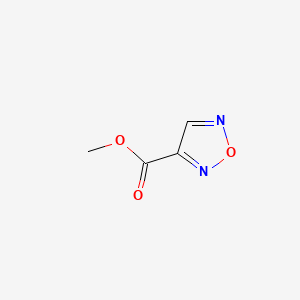
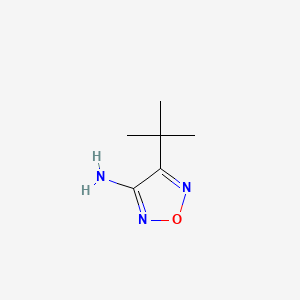
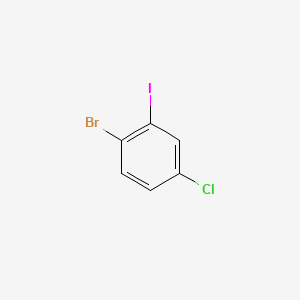
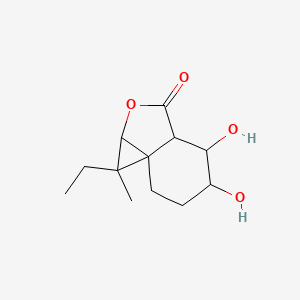

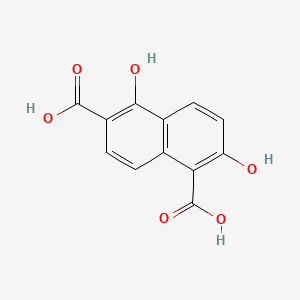
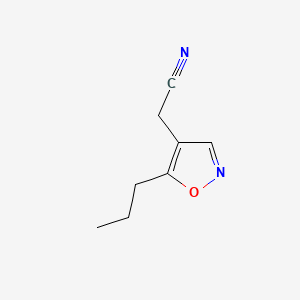
![1H-Naphtho[2,3-D]imidazole-2-carbonitrile](/img/structure/B583013.png)
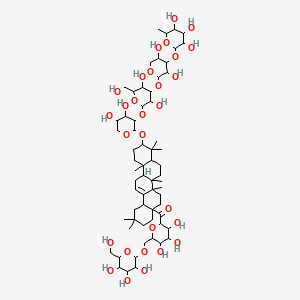
![Benzoic acid, 4-[[(dimethylamino)methylene]amino]-](/img/structure/B583015.png)
